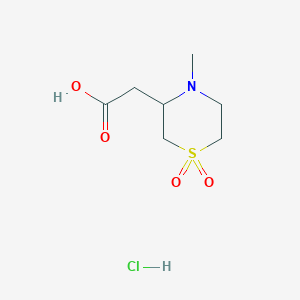![molecular formula C23H25ClN2O2 B2910095 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 524710-57-4](/img/structure/B2910095.png)
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol, also known by its IUPAC name 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-propanol , is a chemical compound with the molecular formula C₁₃H₁₉ClN₂O . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties .
Physical And Chemical Properties Analysis
- Safety Information : The compound carries hazard statements (H302, H312, H315, H318, H332, H335) and precautionary statements (P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501) according to the Globally Harmonized System (GHS). Proper handling and protective measures are essential .
Wirkmechanismus
The exact mechanism of action of 3C-PEP is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor. It has also been shown to modulate the activity of the dopamine and glutamate systems in the brain. These effects are thought to contribute to the anxiolytic, antidepressant, and antipsychotic effects of 3C-PEP.
Biochemical and Physiological Effects
In addition to its effects on the brain, 3C-PEP has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been found to have antioxidant effects, which may contribute to its neuroprotective effects in diseases such as Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3C-PEP is that it has been well-characterized and synthesized in large quantities, making it readily available for research purposes. However, one limitation is that its effects may vary depending on the animal model used and the dose administered. Therefore, careful consideration should be given to the choice of animal model and dosing regimen when conducting experiments with 3C-PEP.
Zukünftige Richtungen
There are several future directions for research on 3C-PEP. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to fully elucidate its neuroprotective effects and to determine the optimal dosing regimen for this application. Another area of interest is its potential as a treatment for anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in humans. Finally, further studies are needed to fully understand the mechanism of action of 3C-PEP and to identify other potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of 3C-PEP involves the reaction of 3-chlorophenylpiperazine with 2-naphthol in the presence of a base such as potassium carbonate. The resulting product is then reacted with epichlorohydrin to form 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol. This synthesis method has been well-established and has been used by many researchers to produce 3C-PEP in large quantities.
Wissenschaftliche Forschungsanwendungen
3C-PEP has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. Several studies have shown that 3C-PEP has anxiolytic and antidepressant effects in animal models. It has also been found to have antipsychotic effects in a rat model of schizophrenia. Furthermore, 3C-PEP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c24-20-6-3-7-21(15-20)26-12-10-25(11-13-26)16-22(27)17-28-23-9-8-18-4-1-2-5-19(18)14-23/h1-9,14-15,22,27H,10-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBHQBZFBLILCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2910019.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2910025.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2910026.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2910030.png)

![4-Methoxy-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2910032.png)
